molecular formula C8H13ClN2O B596545 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole CAS No. 1209200-59-8

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

Cat. No. B596545
CAS RN: 1209200-59-8
M. Wt: 188.655
InChI Key: HJXRPVMCMUCUMB-UHFFFAOYSA-N
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Description

The compound “5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole” is likely an organic compound containing a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom . The “5-(Chloromethyl)” part suggests that there is a chloromethyl group (-CH2Cl) attached to the 5th position of this ring. The “3-isopentyl” part indicates that an isopentyl group (a five-carbon branch) is attached to the 3rd position of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-oxadiazole ring is planar, and the chloromethyl and isopentyl groups would project out from this plane .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chloromethyl and isopentyl groups, as well as the 1,2,4-oxadiazole ring. The chloromethyl group, for example, might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group might make it somewhat polar, affecting its solubility in different solvents .

Scientific Research Applications

Overview of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle, is featured in a wide array of synthetic molecules. This structural element, thanks to its pyridine-like nitrogen atoms, enables effective binding with various enzymes and receptors in biological systems through multiple weak interactions. This binding efficacy has propelled 1,3,4-oxadiazole derivatives to the forefront of medicinal chemistry, where they are leveraged for their therapeutic potentials across a spectrum of diseases, including but not limited to cancer, bacterial infections, tuberculosis, inflammation, and neurological disorders (Verma et al., 2019).

Synthetic Approaches and Pharmacological Significance

The synthesis of 1,3,4-oxadiazole and its derivatives is an area of active research, with innovative methods being developed to explore their biological applications. These compounds exhibit a broad range of pharmacological activities, thanks to their structural versatility and the various weak interactions they can engage in with biological macromolecules. Recent studies focus on enhancing the synthesis techniques and understanding the pharmacokinetics to develop compounds with increased efficacy and reduced toxicity (Nayak & Poojary, 2019).

Potential in Anticancer and Antiviral Therapies

Particularly noteworthy is the role of 1,3,4-oxadiazole derivatives in anticancer and antiviral therapies. These compounds are investigated for their potential to inhibit various enzymes, kinases, and growth factors, showcasing a promising avenue for the treatment of cancer and viral infections. Their structural flexibility and ability to interact with different biological targets make them valuable candidates for future drug development (Devi et al., 2022).

Application in Metal-Ion Sensing

Beyond pharmacological applications, 1,3,4-oxadiazoles have found use in the development of chemosensors, particularly for metal-ion sensing. Their photoluminescent properties, combined with thermal and chemical stability, make them suitable for detecting various metal ions, a feature that can be exploited in environmental monitoring and diagnostic applications (Sharma, Om, & Sharma, 2022).

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

5-(chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O/c1-6(2)3-4-7-10-8(5-9)12-11-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXRPVMCMUCUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967424
Record name 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

CAS RN

529510-32-5
Record name 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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